2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}benzamide
Overview
Description
2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}benzamide is an organic compound with a complex structure that includes a benzamide core and a phenoxybutanoyl group
Preparation Methods
The synthesis of 2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}benzamide typically involves the reaction of 2,5-dimethylphenol with butanoyl chloride to form 2,5-dimethylphenoxybutanoyl chloride. This intermediate is then reacted with 2-aminobenzamide to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxybutanoyl group can interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}benzamide include:
2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzamide: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
N-(4-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-2,5-diethoxyphenyl)benzamide: This compound has additional ethoxy groups, which may alter its chemical and biological properties.
Ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate: This ester derivative has different solubility and reactivity characteristics compared to the parent compound.
Properties
IUPAC Name |
2-[4-(2,5-dimethylphenoxy)butanoylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(12-13)24-11-5-8-18(22)21-16-7-4-3-6-15(16)19(20)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHNIMORLUWGFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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